molecular formula C11H12Cl2N2 B11718008 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride

Cat. No.: B11718008
M. Wt: 243.13 g/mol
InChI Key: OFBIUNZAFLPJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride is a high-purity chemical intermediate offered for research purposes. This compound features the tetrahydro-1H-pyrido[3,4-b]indole scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological potential. The core structure is recognized as a key pharmacophore in the development of novel anti-estrogenic drugs . Patents detail that tetrahydro-1H-pyrido[3,4-b]indole derivatives function as estrogen receptor antagonists . These compounds are investigated for the treatment of estrogen receptor-mediated disorders, particularly breast cancer , as well as other conditions such as ovarian, uterine, bone, and lung cancers . The chlorine substituent on the indole ring is a common modification to optimize the potency and selectivity of such molecules. More broadly, the indole and tetrahydro-β-carboline (a closely related structural class) scaffolds are associated with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects, making them versatile templates for drug discovery . This product is provided as the hydrochloride salt to enhance its stability and solubility for research applications. Please Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7;/h1-2,5,13-14H,3-4,6H2;1H

InChI Key

OFBIUNZAFLPJCP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Base Protocol

A representative procedure begins with D-tryptophan methyl ester hydrochloride (1.96 mmol) dissolved in ethyl acetate, washed with saturated NaHCO₃, and dried over MgSO₄. The residue is reacted with 4-(prop-2-yn-1-yloxy)benzaldehyde (1.96 mmol) in acetonitrile with activated molecular sieves and trifluoroacetic acid (TFA) under reflux for 1 h. After TFA addition and overnight reflux, the mixture yields the intermediate 1-(4-(prop-2-yn-1-yloxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole , which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Chlorination Strategies

Friedel-Crafts Alkylation

Friedel-Crafts reactions facilitate the incorporation of alkyl or aryl groups at the indole nitrogen. A protocol from CN103864779B employs 3,5-dichlorobenzaldehyde (1.2 eq) with the tetrahydro-β-carboline core in trifluoroacetic acid, followed by NaBH₄ reduction to afford 1-(3,5-dichlorophenyl) derivatives. Subsequent Boc protection and hydrolysis yield the final hydrochloride salt with 73% overall efficiency.

Reductive Amination

Reductive amination strategies are employed for N-alkylation. For instance, 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1 mmol) reacts with 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.63 mmol) in the presence of K₂CO₃ and crown ethers at 65°C for 3 h. Workup with aqueous NaOH and extraction with CH₂Cl₂ provides the alkylated product, which is converted to the hydrochloride salt via HCl/EtOAc treatment.

TCCA-Mediated Oxidative Rearrangement

A novel method reported in RSC Advances utilizes trichloroisocyanuric acid (TCCA) for oxidative rearrangement of tetrahydro-β-carbolines. The reaction proceeds via chlorohydrin intermediate formation, followed by semi-pinacol rearrangement in dichloromethane at 25°C. This one-pot method achieves 65–78% yields for spirooxindole derivatives, though applicability to 7-chloro variants requires further optimization.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsTemperature (°C)Yield (%)Purity (%)
Fischer IndoleD-Tryptophan ester, TFA80–10055–69≥95
Suzuki CouplingPd(PPh₃)₄, Boronates8068–8297
Friedel-Crafts3,5-Dichlorobenzaldehyde, TFA25–407398
Reductive AminationTrifluoroethyl triflate656196
TCCA OxidationTrichloroisocyanuric acid2565–7895

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas in ethyl acetate or concentrated HCl in methanol at 0°C. Crystallization from ethanol/water (1:3) affords the hydrochloride salt with >99% purity, as confirmed by qNMR. Critical parameters include strict pH control (pH 2–3) and slow cooling rates (0.5°C/min) to prevent polymorphism.

Challenges and Optimization

Regioselectivity Issues

Unwanted chlorination at the 5- or 9-positions occurs when using excess NCS, necessitating precise stoichiometry (1.05 eq) and reaction monitoring via HPLC.

Racemization Control

The C1 stereocenter in 1-substituted derivatives is prone to racemization during Fischer synthesis. Semipreparative chiral chromatography (Chiralpak IC column, hexane/EtOH 70:30) resolves enantiomers with 98% ee.

Solvent Systems

Toluene/water biphasic systems improve yields in Suzuki couplings (82% vs. 68% in dioxane) by minimizing side reactions.

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) demonstrate that the Fischer indole route achieves consistent yields (67±2%) with <0.5% impurities. Continuous flow systems reduce reaction times from 12 h to 45 min for the cyclization step. Environmental metrics include PMI (process mass intensity) of 23 and E-factor 18, indicating moderate sustainability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride may exhibit anticancer properties. Studies have shown that it can inhibit specific pathways involved in cancer proliferation:

  • Mechanism of Action : The compound has been identified as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor associated with diffuse large B-cell lymphoma (DLBCL). It demonstrates an IC50 value of approximately 4.8 nM against BCL6 .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may help in protecting neuronal cells from oxidative stress and apoptosis.

Biological Research Applications

In addition to its medicinal implications, the compound is also utilized in various biological research contexts:

Chemical Biology

The compound serves as a useful tool in chemical biology for probing cellular mechanisms. Its ability to modulate enzyme activity makes it valuable for studying biochemical pathways.

Synthesis of Derivatives

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride acts as a building block for synthesizing more complex indole derivatives. These derivatives are often explored for their own unique biological activities.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Inhibition of Oncogenic Pathways : A study published in a peer-reviewed journal highlighted the effectiveness of the compound in inhibiting oncogenic pathways in vitro. The results showed significant reductions in cell viability in cancer cell lines when treated with various concentrations of the compound .
  • Neuroprotection Studies : Research investigating the neuroprotective effects of indole derivatives has included this compound as a candidate. In models of neurodegeneration, it demonstrated a capacity to reduce markers of oxidative stress and improve cell survival rates .
  • Synthetic Chemistry Applications : The compound has been used as a precursor in synthetic routes to develop novel pharmacological agents. Its versatility in chemical reactions allows chemists to explore new therapeutic avenues .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to bind to the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . This binding inhibits the receptor’s activity, leading to reduced tumor cell growth and increased apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride (referred to as Compound A ) with structurally or functionally related β-carbolines and tetrahydro-pyridoindole derivatives.

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Key Properties / Activities Source / Application
Compound A 7-Cl, no additional groups C₁₂H₁₂ClN₂·HCl 267.15 Antiproliferative (inferred from analogs) HDAC inhibition
Harmaline Hydrochloride Dihydrate 7-OCH₃, 1-CH₃, dihydrate C₁₃H₁₆ClN₂O·2H₂O 294.75 Monoamine oxidase (MAO) inhibition Neuropharmacology
9g (from ) 1-(4-Cl-phenyl), 3-carboxamide chain C₂₃H₂₄ClN₃O₂·HCl 454.37 Antiproliferative (62.9% yield, m.p. 135–136°C) HDAC inhibitor
9i (from ) 1-cyclopropyl, 3-carboxamide chain C₂₁H₂₆ClN₃O₂·HCl 416.37 Moderate antiproliferative activity (36.2% yield) Cancer research
RCLST132477 () 1-(CCl₃) C₁₂H₁₁Cl₃N₂·HCl 323.98 Hygroscopic, soluble in DMSO/methanol Halogenated β-carboline synthesis
3489-15-4 () 1-(4-OCH₃-phenyl) C₁₈H₁₉ClN₂O 314.81 Not specified General pharmacology

Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The 7-chloro group in Compound A likely enhances electrophilicity compared to 7-methoxy in harmaline (), which is critical for HDAC binding. Chloro substituents improve metabolic stability but may increase cytotoxicity .
  • Carboxamide side chains in compounds like 9g and 9i () significantly boost antiproliferative potency by enabling hydrogen bonding with HDAC active sites. Compound A lacks this side chain, suggesting lower intrinsic activity unless further derivatized.

Pharmacological Targets :

  • Harmaline () targets MAO-A, whereas Compound A and analogs () focus on HDACs. This divergence arises from substituent-driven selectivity; methoxy groups favor neurotransmitter interactions, while chloro/carboxamide groups favor epigenetic modulation .

Synthetic Challenges :

  • Fluorinated analogs (e.g., 7-fluoro derivatives in ) showed 0% conversion under hydrogenation, highlighting the synthetic difficulty of halogenated β-carbolines. In contrast, chloro derivatives like Compound A are more accessible via Pictet-Spengler reactions .

Physicochemical Properties: Solubility: Compound A’s analogs (e.g., RCLST132477) show slight solubility in DMSO and methanol, whereas harmaline’s dihydrate form improves aqueous solubility . Stability: Hygroscopicity in RCLST132477 () contrasts with the crystalline stability of 9g (), emphasizing the role of substituents in solid-state behavior.

Key Research Findings

  • Antiproliferative Efficacy : Compound 9g (4-chlorophenyl derivative) achieved the highest yield (62.9%) and melting point (135–136°C) among HDAC inhibitors, suggesting that chloroaryl groups optimize both synthesis and thermal stability .
  • Toxicity Profile : Halogenated derivatives like Compound A and RCLST132487 may exhibit higher cytotoxicity than methoxy- or cyclopropyl-substituted analogs (e.g., 9i), as seen in HDAC inhibitor studies .
  • Thermal Stability: Decomposition temperatures for related compounds (e.g., DATF in at 260°C) suggest that β-carbolines with electron-withdrawing groups (e.g., Cl) exhibit superior thermal stability compared to amino-substituted analogs .

Biological Activity

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride (CAS No. 2006276-83-9) is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H12ClN2
  • Molecular Weight: 206.67 g/mol
  • CAS Number: 2006276-83-9
  • Purity: ≥95% .

Structure-Activity Relationship (SAR)

Recent studies have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a promising chemotype for developing potentiators of the CFTR protein associated with cystic fibrosis. The structure of 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride suggests potential interactions with biological targets that could lead to therapeutic benefits .

Table 1: Comparison of Biological Activity in Related Compounds

CompoundActivity TypeEfficacyReference
7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleCFTR PotentiatorModerate
γ-Carboline derivativesCFTR PotentiatorHigh
Indole alkaloidsAnticancerVariable

1. Cystic Fibrosis Modulation

The compound has been studied for its role as a potentiator of the CFTR protein. In vitro studies showed that it can enhance the function of mutant CFTR channels (F508del and G551D mutations). The efficacy was evaluated using a high-throughput screening assay that measured the activation of CFTR-mediated chloride secretion in cell lines expressing these mutations .

3. Neuroprotective Effects

Some studies suggest that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential activity warrants further investigation into the neuroprotective effects of 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride .

Case Studies

Case Study 1: CFTR Potentiation
In a study involving immortalized bronchial epithelial cells expressing F508del-CFTR, treatment with the compound resulted in a significant increase in chloride ion transport when combined with forskolin. This indicates its potential utility in treating cystic fibrosis by restoring chloride secretion .

Case Study 2: Anticancer Activity
Research on indole alkaloids has shown that certain derivatives can inhibit cancer cell proliferation effectively. While specific data on this compound’s anticancer activity is still emerging, it aligns with the established profile of indoles as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride, and how is structural confirmation achieved?

  • Methodology : Synthesis typically involves cyclization of tryptamine derivatives with chloro-substituted aldehydes or ketones under acidic conditions. For example, analogous tetrahydro-β-carboline syntheses use Pictet-Spengler reactions . Structural validation requires a combination of 1^1H/13^13C NMR (to confirm the fused indole-pyridine ring and chlorine substitution), high-resolution mass spectrometry (HRMS) for molecular ion verification, and elemental analysis .

Q. What HPLC conditions are optimal for purity analysis of this compound?

  • Methodology : Reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is recommended. A gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 20% to 80% over 25 minutes at 1 mL/min flow rate provides adequate separation. Detection at 254 nm ensures identification of impurities and degradation products .

Q. How should the compound be stored to ensure stability in laboratory settings?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to oxidizers and moisture, as decomposition may occur, releasing toxic gases (e.g., HCl or nitrogen oxides) . Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) is advised for long-term storage protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data across different pH conditions?

  • Methodology : Perform pH-dependent solubility studies using a shake-flask method. Prepare buffers at pH 1.2 (HCl), 4.5 (acetate), 6.8 (phosphate), and 7.4 (HEPES). Quantify solubility via UV-Vis spectrophotometry at λmax (~280 nm for indole derivatives) and validate with HPLC. Contradictions in literature may arise from polymorphic forms or residual solvents; use XRPD to rule out crystalline variations .

Q. What strategies mitigate oxidative degradation during in vitro pharmacological assays?

  • Methodology : Add antioxidants (e.g., 0.1% ascorbic acid) to assay buffers. Conduct stability tests under simulated physiological conditions (37°C, 5% CO2) with LC-MS/MS monitoring. Degradation products (e.g., hydroxylated or dechlorinated derivatives) can be identified using Q-TOF mass spectrometry .

Q. How is serum protein binding affinity quantified for this compound?

  • Methodology : Use equilibrium dialysis or ultrafiltration. Incubate the compound with human serum albumin (HSA) or α1-acid glycoprotein (AGP) at 37°C. Quantify free vs. bound fractions via LC-MS/MS. Calculate binding constants (Kd) using Scatchard plots. Cross-validate with surface plasmon resonance (SPR) for real-time kinetics .

Q. What experimental designs assess blood-brain barrier (BBB) penetration potential?

  • Methodology :

  • In vitro : Use MDCK-MDR1 cell monolayers. Measure apparent permeability (Papp) in apical-to-basolateral and basolateral-to-apical directions. A Papp ratio <2 suggests passive diffusion; >2 indicates efflux transporter involvement (e.g., P-gp) .
  • In vivo : Administer the compound intravenously to rodents. Collect plasma and brain tissue at multiple time points. Calculate brain-to-plasma ratio (B/P) via LC-MS/MS. A B/P ≥0.3 suggests BBB penetration .

Key Considerations for Methodological Rigor

  • Contradiction Analysis : Conflicting solubility or stability data may arise from impurities (e.g., residual HCl) or assay conditions. Always include controls (e.g., USP reference standards) .
  • Safety Protocols : Decomposition products (e.g., HCl gas) require fume hood use and personal protective equipment (PPE) during handling .
  • Ethical Compliance : Adhere to non-medical use declarations; applications must align with industrial or academic research guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.